Methyl 3-{[ethyl(methyl)amino]methyl}benzoate
Description
Methyl 3-{[ethyl(methyl)amino]methyl}benzoate is a benzoate ester derivative featuring a methyl ester group at the para position of a benzene ring and a tertiary amine substituent at the meta position. This structural motif is significant in medicinal chemistry, as tertiary amines and aromatic esters are common in drug candidates and intermediates.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 3-[[ethyl(methyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-13(2)9-10-6-5-7-11(8-10)12(14)15-3/h5-8H,4,9H2,1-3H3 |
InChI Key |
YSYGYAQEWGVSNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[ethyl(methyl)amino]methyl}benzoate typically involves the reaction of benzoic acid derivatives with alcohols in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using benzoic acid and methanol. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The resulting ester is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[ethyl(methyl)amino]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride (DIBAH) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-{[ethyl(methyl)amino]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of methyl 3-{[ethyl(methyl)amino]methyl}benzoate is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may exhibit cholinergic properties and potentiate dopamine while partially inhibiting serotonin . These interactions can lead to various biological effects, including potential therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Benzoate Esters
The compound’s closest analogs include:
- Methyl benzoate : Lacks the amine substituent, serving as a baseline for comparing aromatic ester reactivity .
- Ethyl 3-amino-4-(methylamino)benzoate: Features an ethyl ester and dual amino/methylamino groups at positions 3 and 4, enhancing solubility and reactivity in nucleophilic reactions .
- Methyl 4-[[[3-(FluoroMethyl)phenyl]aMino]Methyl]benzoate: Incorporates a fluorinated aromatic amine, which may influence electronic properties and metabolic stability .
Table 1: Structural and Physicochemical Comparison
The tertiary amine in the target compound increases molecular weight and introduces a basic site, distinguishing it from simpler esters like methyl benzoate .
Reactivity in Chemical Reactions
Aminolysis and Amide Formation
Methyl benzoate undergoes aminolysis via a general-base-catalyzed mechanism, but its aromatic nature results in lower reactivity compared to aliphatic esters like methyl formate . The presence of electron-donating groups (e.g., amines) on the benzene ring can modulate reactivity. For example, methyl 3-methylbenzoate (a simpler analog) showed poor amide formation efficiency when reacted with amines, suggesting steric or electronic hindrance at the ester carbonyl .
Biological Activity
Methyl 3-{[ethyl(methyl)amino]methyl}benzoate, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate moiety attached to an ethyl(methyl)amino group. This configuration may influence its interaction with biological targets, particularly in the central nervous system.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to modulate neurotransmitter systems, particularly those involving acetylcholine , dopamine , and serotonin . This modulation suggests potential applications in enhancing cognitive functions such as memory and learning.
Neuropharmacological Effects
- Hypermnesic Properties : Research indicates that compounds similar to this compound exhibit hypermnesic effects, enhancing memory retention and recall in various models. For instance, studies have shown that related compounds can potentiate dopaminergic activity while inhibiting serotonergic pathways, leading to improved cognitive performance in test subjects.
Insecticidal Activity
- Repellency Studies : Methyl benzoate and its analogs have been tested for their effectiveness as insect repellents. In particular, studies have demonstrated that certain derivatives exhibit significant repellency against common pests such as Cimex lectularius (bed bugs) . The efficacy of these compounds varies over time, with some maintaining repellent properties for extended periods.
- Toxicity to Insects : Methyl benzoate has also shown contact toxicity against various insect species. For example, it exhibited larvicidal activity against Aedes albopictus and Culex pipiens , with lethal concentrations (LC50 values) indicating substantial effectiveness compared to commercial pesticides .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other methyl benzoates but differs significantly in biological activity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl Benzoate | Simple benzoate structure | Effective insecticide |
| Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate | Contains a benzyl group | Hypermnesic effects |
| This compound | Ethyl(methyl)amino group present | Potential neuropharmacological effects |
Case Studies and Research Findings
- Memory Enhancement Studies : A study on related compounds demonstrated significant improvements in memory tasks in animal models, suggesting that this compound could have similar effects due to its structural properties.
- Insect Toxicity Trials : Trials conducted on various insect species revealed that methyl benzoate derivatives had varying degrees of toxicity, with some exhibiting higher efficacy than traditional insecticides. This positions this compound as a candidate for further exploration in pest control applications .
Future Perspectives
The exploration of this compound's biological activity remains promising. Future research should focus on:
- Mechanistic Studies : Elucidating the exact biochemical pathways through which this compound exerts its effects on neurotransmitter systems.
- Expanded Toxicological Assessments : Understanding the broader ecological impact of this compound as an insecticide.
- Therapeutic Applications : Investigating potential therapeutic uses in cognitive enhancement or other neurological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
